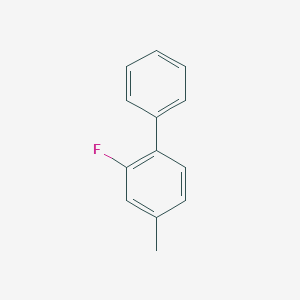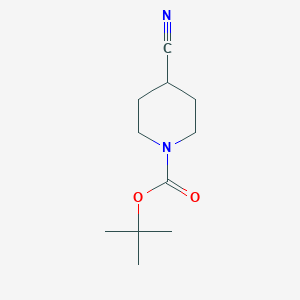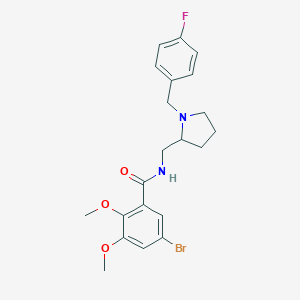
5-Bromo-2,3-dimethoxy-N-((1-(4-fluorobenzyl)-2-pyrrolidinyl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 5-Bromo-2,3-dimethoxy-N-((1-(4-fluorobenzyl)-2-pyrrolidinyl)methyl)benzamide is a synthetic chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BF-1, and it is a member of the benzamide family of compounds. BF-1 has been shown to have a wide range of biochemical and physiological effects, and it has been used in numerous laboratory experiments to investigate the mechanisms of action of various biological processes.
作用机制
BF-1 works by binding to specific receptors and enzymes in the body, which can lead to a wide range of biochemical and physiological effects. One of the primary mechanisms of action of BF-1 is the inhibition of the enzyme monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO-A, BF-1 can increase the levels of these neurotransmitters in the brain, which can have a wide range of effects on mood, behavior, and cognition.
Biochemical and Physiological Effects:
BF-1 has been shown to have a wide range of biochemical and physiological effects. Some of the most notable effects of BF-1 include the inhibition of MAO-A, the activation of various signaling pathways, and the modulation of various receptors and enzymes. BF-1 has been shown to have potential applications in the treatment of various neurological disorders, including depression, anxiety, and Parkinson's disease.
实验室实验的优点和局限性
BF-1 has several advantages and limitations for laboratory experiments. One of the primary advantages of BF-1 is its ability to selectively target specific receptors and enzymes, which can allow researchers to investigate the mechanisms of action of various biological processes. However, BF-1 also has several limitations, including its potential toxicity and the need for specialized equipment and expertise to synthesize and handle the compound safely.
未来方向
There are several potential future directions for research on BF-1. One area of interest is the potential applications of BF-1 in the treatment of various neurological disorders, including depression, anxiety, and Parkinson's disease. Another area of interest is the development of new synthesis methods for BF-1 that can increase the yield and purity of the compound. Additionally, further research is needed to investigate the potential side effects and toxicity of BF-1, as well as its potential interactions with other drugs and compounds.
合成方法
The synthesis of BF-1 is a complex process that involves multiple steps. The first step involves the reaction of 2,3-Dimethoxybenzaldehyde with 4-Fluorobenzylamine to create the intermediate compound 4-Fluoro-N-(2,3-dimethoxybenzyl)aniline. This intermediate is then reacted with 1-(2-Bromoethyl)-1-pyrrolidinylmethanamine to form the final product, BF-1. The synthesis of BF-1 is a time-consuming and challenging process, but it is essential for producing the compound in large quantities for scientific research.
科学研究应用
BF-1 has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological effects, including the inhibition of various enzymes and receptors. BF-1 has been used in numerous laboratory experiments to investigate the mechanisms of action of various biological processes, including cancer cell growth, inflammation, and neurological disorders.
属性
CAS 编号 |
107188-68-1 |
|---|---|
分子式 |
C21H24BrFN2O3 |
分子量 |
451.3 g/mol |
IUPAC 名称 |
5-bromo-N-[[1-[(4-fluorophenyl)methyl]pyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide |
InChI |
InChI=1S/C21H24BrFN2O3/c1-27-19-11-15(22)10-18(20(19)28-2)21(26)24-12-17-4-3-9-25(17)13-14-5-7-16(23)8-6-14/h5-8,10-11,17H,3-4,9,12-13H2,1-2H3,(H,24,26) |
InChI 键 |
OHMIBGFTDCPQGJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)C(=O)NCC2CCCN2CC3=CC=C(C=C3)F)Br |
规范 SMILES |
COC1=CC(=CC(=C1OC)C(=O)NCC2CCCN2CC3=CC=C(C=C3)F)Br |
同义词 |
5-bromo-2,3-dimethoxy-N-((1-((2,5-3H)-4-fluorobenzyl)-2-pyrrolidinyl)methyl)benzamide 5-bromo-2,3-dimethoxy-N-((1-(4-fluorobenzyl)-2-pyrrolidinyl)methyl)benzamide NCQ 115 NCQ 115 monohydrochloride, (R)-isomer NCQ 115 monohydrochloride, (S)-isomer NCQ 115, (R)-isomer NCQ 115, (S)-isomer NCQ-115 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



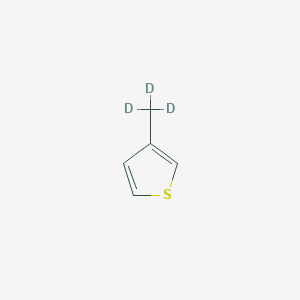

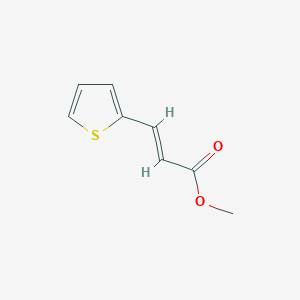

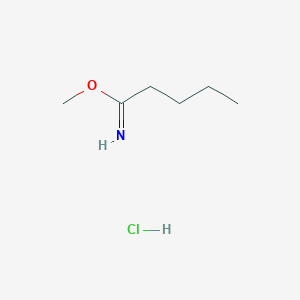


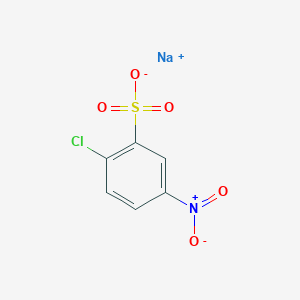
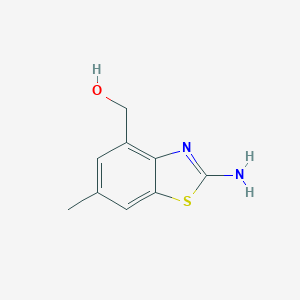
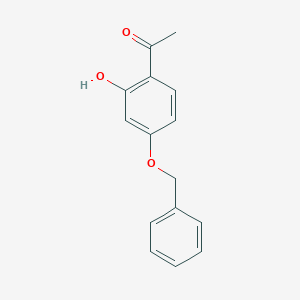

![2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B19695.png)
